Divercin V41

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

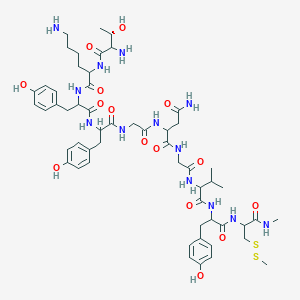

TKYYGNGVYCNSKKCWVDWGQASGCIGQTVVGGWLGGAIPGKC |

Origin of Product |

United States |

Genetic Organization and Biosynthesis of Divercin V41

Identification and Characterization of the dvnA Structural Gene

The structural gene for Divercin V41, designated dvnA, was identified and located using a DNA probe designed from the N-terminal sequence of the purified peptide. researchgate.netmicrobiologyresearch.orgnih.gov Cloning and sequencing of a 6 kb chromosomal fragment from C. divergens V41 revealed the presence of the dvnA gene. researchgate.netmicrobiologyresearch.orgnih.gov This gene encodes a pre-bacteriocin of 66 amino acids. researchgate.netmicrobiologyresearch.orgnih.gov The mature, active form of this compound is a 43-amino-acid peptide, which is generated after the cleavage of a 23-residue N-terminal extension. researchgate.netmicrobiologyresearch.orgnih.gov

Genomic Context and Operon Components

The dvnA gene is part of a larger genetic locus, often referred to as the dvn locus, which contains genes encoding proteins essential for the bacteriocin's production, transport, and the producing cell's self-protection. researchgate.netmdpi.com The genetic organization of the this compound locus is considered unusual and suggests that significant gene rearrangements have occurred. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmdpi.com The components of this operon include:

ATP-Dependent Transporter Proteins

The this compound gene cluster encodes a putative ATP-dependent transporter, which is likely involved in the secretion of the bacteriocin (B1578144). researchgate.netmicrobiologyresearch.orgnih.govmicrobiologyresearch.org However, a gene for an accessory transport protein, often found in other class IIa bacteriocin operons, is notably absent from the cloned fragment of the dvn locus, highlighting its unique genetic arrangement. researchgate.netmdpi.commicrobiologyresearch.org

Immunity-Like Proteins

To protect itself from the antimicrobial action of its own bacteriocin, C. divergens V41 produces immunity proteins. The dvn locus encodes two such immunity-like proteins. researchgate.netmicrobiologyresearch.orgnih.gov

Lantibiotic-Type Signal Transduction System Components

The this compound gene cluster also contains two components of a lantibiotic-type signal transduction system. researchgate.netmicrobiologyresearch.orgnih.gov This system is atypical for class IIa bacteriocins. Generally, in anti-listeria bacteriocin operons, the gene for the histidine protein kinase (HPK) precedes the gene for the response regulator (RR). In the dvn locus, however, the HPK gene follows the RR gene, a characteristic more commonly observed in lantibiotic operons. mdpi.com

Pre-bacteriocin Synthesis and N-terminal Extension Cleavage

This compound is synthesized as an inactive precursor, or pre-bacteriocin, which is 66 amino acids long. asm.orgresearchgate.netmicrobiologyresearch.org This pre-bacteriocin includes a 23-amino-acid N-terminal extension, also known as a leader peptide. researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.org This leader peptide is distinct from typical signal sequences as it lacks a hydrophobic core. microbiologyresearch.org The maturation of this compound involves the proteolytic cleavage of this N-terminal extension, resulting in the release of the active 43-amino-acid bacteriocin. researchgate.netmicrobiologyresearch.orgnih.gov

Chromosomal Location of the this compound Gene Cluster

The gene cluster responsible for the production of this compound is located on the chromosome of Carnobacterium divergens V41. researchgate.netmicrobiologyresearch.orgnih.govasm.org The entire 6 kb fragment containing the dvnA gene and associated operon components was cloned from the bacterial chromosome. researchgate.netmicrobiologyresearch.orgnih.gov The draft genome sequence of C. divergens V41 has further confirmed the chromosomal location of this bacteriocin gene cluster. researchgate.netnih.gov

Data Tables

Table 1: Components of the this compound Gene Cluster

| Gene/Component | Function | Reference |

| dvnA | Structural gene for pre-Divercin V41 | researchgate.netmicrobiologyresearch.orgnih.gov |

| ATP-Dependent Transporter | Secretion of this compound | researchgate.netmicrobiologyresearch.orgnih.govmicrobiologyresearch.org |

| Immunity-Like Proteins (x2) | Self-protection of the producing cell | researchgate.netmicrobiologyresearch.orgnih.gov |

| Lantibiotic-Type Signal Transduction System | Regulation of bacteriocin synthesis | researchgate.netmicrobiologyresearch.orgnih.govmdpi.com |

Table 2: Characteristics of this compound Precursor and Mature Peptide

| Feature | Pre-bacteriocin | Mature Bacteriocin | Reference |

| Amino Acid Length | 66 | 43 | asm.orgresearchgate.netmicrobiologyresearch.org |

| N-terminal Extension | 23 residues | Cleaved off | researchgate.netmicrobiologyresearch.orgnih.gov |

| Activity | Inactive | Active | asm.org |

Insights from Draft Genome Sequencing of Carnobacterium divergens V41

Genome analysis confirmed the presence of the previously identified dvnVTIRK gene cluster responsible for this compound production. nih.gov A significant finding from the sequencing was the identification of a coding sequence (CDS) located upstream from this cluster that had not been previously reported. nih.gov This CDS shows similarity to PedC, a thiol-disulfide oxidoreductase. nih.gov Such enzymes are putatively involved in the post-translational maturation of bacteriocins, specifically in the formation of disulfide bonds. nih.gov This finding is particularly relevant for this compound, which is known to contain two disulfide bonds, one in the N-terminal domain and one in the C-terminal domain. microbiologyresearch.orgmdpi.com

The sequencing project did not identify any other bacteriocin production genes within the C. divergens V41 genome, indicating that this compound is the primary bacteriocin produced by this strain. nih.gov The analysis also highlighted a unique 39-kb genomic island that appears to have been acquired through horizontal gene transfer. nih.gov This island contains genes identified as polyketide synthases/nonribosomal peptide synthases (PKS/NRPS), but this cluster is not linked to the production of this compound. nih.govmdpi.com

| Genome Feature | Description | Size/Details | Reference |

| Genome Size | Total length of the assembled genome sequence. | 2,743,912 bp | nih.gov |

| G+C Content | The percentage of guanine (B1146940) and cytosine bases in the DNA. | 35.38% | nih.gov |

| Contigs | The number of contiguous blocks of sequence assembled. | 32 | nih.gov |

| Coding Sequences (CDSs) | The total number of protein-coding genes detected. | 2,589 | nih.gov |

| This compound Cluster | Confirmed gene cluster for bacteriocin production. | dvnVTIRK | nih.gov |

| Novel Associated Gene | A newly identified gene upstream of the dvn cluster. | PedC-like thiol-disulfide oxidoreductase | nih.gov |

Structural Analysis and Structure Activity Relationships of Divercin V41

Primary Amino Acid Sequence and Homology Comparisons

The mature Divercin V41 is a 43-amino-acid peptide with a molecular mass of approximately 4,509 Da. nih.govnih.gov Its structure is characterized by a highly conserved hydrophilic N-terminal domain and a more variable hydrophobic C-terminal domain. researchgate.net This primary structure shares significant similarities with other class IIa bacteriocins, particularly those in the pediocin-like family.

Sequence analysis reveals that this compound has high homology with Pediocin PA-1 and Enterocin (B1671362) A, two other well-characterized class IIa bacteriocins. capes.gov.brnih.gov The alignment of their amino acid sequences highlights conserved regions, especially in the N-terminal domain which contains the consensus sequence YGNGV. mdpi.com The C-terminal region, while more variable, also shows points of homology that are crucial for the peptide's function. hal.science The sequence comparison between this compound and Pediocin PA-1 shows a high degree of consensus (90%), particularly involving hydrophobic residues like glycine (B1666218) and isoleucine, and amphipathic residues such as tyrosine and tryptophan. nih.gov

Table 1: Amino Acid Sequence Alignment of this compound, Pediocin PA-1, and Enterocin A

| Bacteriocin (B1578144) | Sequence | Length |

| This compound | YSKYK-YGNGVHCTKSGCSVDWGEAFSAGVHRLANGGNGFWGWAICWVK | 43 aa |

| Pediocin PA-1 | KYYGNGVTCGKHSCSVDWGKATTCIINNGAMAWATGGHQGNHKC | 44 aa |

| Enterocin A | KYYGNGVYCNSKKCWVDWGKAQTCGIINGAMGATGGNAGWANK | 47 aa |

Note: The table presents a simplified alignment for comparison. Exact alignment highlighting conserved residues can vary based on the algorithm used. Data sourced from multiple studies. hal.scienceasm.org

Disulfide Bond Formation and Stability

A key structural feature of this compound is the presence of two disulfide bonds, which are covalent linkages between cysteine residues. capes.gov.brresearchgate.netnih.gov These bonds are critical for stabilizing the three-dimensional structure of the peptide, which is essential for its biological activity. nih.govmetwarebio.com The presence of two disulfide bridges is a feature of the most potent class IIa bacteriocins, and they are thought to confer enhanced stability and activity compared to bacteriocins with only one such bond. nih.govasm.org

This compound possesses a disulfide bond in its hydrophilic N-terminal domain, located between the cysteine residues at position 10 and position 15 (Cys10-Cys15). asm.org This bond is highly conserved among all class IIa bacteriocins and is crucial for stabilizing the N-terminal region, which includes the conserved YGNGV motif. asm.orgmdpi.com This structural stabilization is believed to be a prerequisite for the peptide's ability to interact with the membranes of target cells. nih.gov The disruption of this bond typically leads to a significant loss of antimicrobial activity. mdpi.com

A second disulfide bond is present in the hydrophobic C-terminal domain, linking the cysteine residues at position 25 and position 43 (Cys25-Cys43). asm.orgmdpi.com This feature is specific to a subgroup of class IIa bacteriocins, including Pediocin PA-1, and is associated with higher levels of antimicrobial activity. asm.orgnih.gov This bond creates a hairpin-like fold in the C-terminal region, which is essential for the peptide's inhibitory function. mdpi.com Enzymatic cleavage studies have shown that the C-terminal fragment (residues 18-43) retains activity, but this activity is lost if the Cys25-Cys43 bond is reduced, highlighting its importance in maintaining a functional conformation. nih.gov This C-terminal structure is proposed to be vital for the peptide's insertion into the hydrophobic core of the target cell membrane. nih.govnih.gov

Conserved N-terminal Disulfide Bond

Delineation of Key Amino Acid Residues and Peptide Domains

Structure-function studies involving chemical and enzymatic modifications have identified specific amino acids and domains within this compound that are indispensable for its antimicrobial properties. While the N-terminal domain is involved in initial cell binding, the C-terminal domain is critical for the ultimate bactericidal effect. nih.govnih.gov

This compound contains three tryptophan (Trp) residues, and studies have demonstrated their critical role in the peptide's function. nih.govnih.gov Chemical modification of any of the tryptophan residues using N-bromosuccinimide results in the inactivation of the bacteriocin. nih.govsaccosystem.com This suggests that each tryptophan residue is essential for the peptide's antilisterial activity. Tryptophan is known for its ability to anchor peptides to biological membranes through both hydrophobic and hydrogen bonding interactions with lipid molecules. researchgate.net The irreplaceable role of these residues in this compound is likely linked to their function in the adsorption and correct orientation of the peptide within the target cell membrane, a crucial step for pore formation and subsequent cell death. asm.orgresearchgate.net Site-directed mutagenesis studies, such as replacing a tryptophan with phenylalanine (W19F), also resulted in an inactive molecule, further confirming the unique and essential contribution of the tryptophan side chain to the activity of this compound. asm.org

Functional Significance of the YGNGV Motif

A hallmark of class IIa bacteriocins is the highly conserved N-terminal YGNGV motif. amanote.comoup.com This sequence is considered essential for the antimicrobial activity of these peptides. researchgate.net It is proposed that the YGNGV motif, due to a β-turn structure, is readily exposed and recognized by a putative membrane 'receptor' on the target cell. oup.com This recognition step is crucial for the correct positioning of the bacteriocin on the membrane surface, a prerequisite for its bactericidal action. oup.com While the YGNGV motif is critical, studies have shown that electrostatic interactions, rather than the motif itself, may govern the initial binding of similar bacteriocins to phospholipid vesicles. asm.org

Contributions of N-terminal and C-terminal Regions to Antimicrobial Activity

This compound is a 43-amino-acid peptide with two disulfide bonds. amanote.com The structure of class IIa bacteriocins is generally divided into two distinct domains: a hydrophilic and cationic N-terminal domain and a more variable hydrophobic or amphiphilic C-terminal domain. asm.org

The N-terminal domain of this compound, which includes the conserved YGNGV motif and a disulfide bond between Cys10 and Cys15, is stabilized in a β-sheet-like structure. asm.orgasm.org This region is believed to mediate the initial binding to the target cell surface through electrostatic interactions. However, studies on fragments of this compound have shown that the N-terminal peptide (residues 1-17) is inactive on its own under standard conditions. amanote.comconicet.gov.ar

Conversely, the C-terminal region of this compound (a 26-mer peptide from residue 18 to 43) has been shown to retain antimicrobial activity. researchgate.netconicet.gov.ar This activity is attributed to the presence of a second disulfide bond between Cys25 and Cys43, as treatments that disrupt this bond inhibit its antimicrobial effect. conicet.gov.ar The C-terminal domain of class IIa bacteriocins typically folds into a conserved amphipathic α-helical structure, which is crucial for membrane interaction and permeabilization. researchgate.netresearchgate.net

Advanced Structural Characterization and Modeling

To further elucidate the structure-function relationship of this compound, various advanced techniques have been employed.

Circular dichroism (CD) spectroscopy has been utilized to study the solution conformation of this compound and its variants. nih.govresearchgate.net In aqueous buffer, the CD spectrum of a recombinant this compound (DvnRV41) indicated a random coil conformation. asm.org However, in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or trifluoroethanol (TFE), the peptide adopts a more structured conformation. asm.org CD analysis of various mutants with single amino acid replacements revealed that the observed decrease in antimicrobial activity was generally not due to global conformational changes, suggesting the specific roles of individual amino acid side chains. nih.govasm.org

In the absence of an experimentally determined 3D structure for this compound, homology modeling has been used to generate a predicted structure. nih.govbiorxiv.org Using the SWISS-MODEL server, a 3D model of this compound was created. nih.govplos.org This bioinformatic approach provides valuable insights into the potential spatial arrangement of the peptide, allowing for the identification of exposed residues and potential interaction surfaces. plos.org

Comparative modeling with Pediocin PA-1, a well-characterized class IIa bacteriocin with high homology to this compound, has provided further structural insights. nih.govplos.org Sequence alignment reveals high consensus for hydrophobic residues like glycine and isoleucine, and amphipathic residues like tyrosine and tryptophan. plos.orgplos.org Despite the high sequence homology, 3D models predict a more linear shape for this compound compared to the more globular structure of Pediocin PA-1. nih.govplos.org Pediocin PA-1 is also predicted to have a greater surface polarity than this compound. nih.govplos.org These differences in shape and polarity may explain some of the observed functional distinctions between these two bacteriocins. plos.org

Bioinformatic Prediction and 3D Modeling (e.g., SWISS-MODEL)

Mutagenesis Studies for Structure-Function Elucidation

Site-directed mutagenesis has been a powerful tool to investigate the role of specific amino acids in the activity of this compound. nih.govnih.gov By creating variants with single amino acid replacements, researchers have been able to delineate key residues for its antimicrobial properties.

A study involving eight variants with mutations primarily in the C-terminal region showed that all variants had reduced activity compared to the recombinant wild-type DvnRV41. nih.govasm.org This highlights the importance of the C-terminal domain for the high-level antilisterial activity of this compound. nih.gov For example, the replacement of Trp19 had a significant detrimental effect on activity, confirming its crucial role. nih.gov The results from these mutagenesis studies, combined with CD analysis, have provided detailed insights into the structure-activity relationships of this bacteriocin. asm.org

Site-Directed Mutagenesis and Variant Analysis

To investigate the structure-activity relationships of this compound, researchers have employed site-directed mutagenesis to create specific variants of the peptide. asm.orgcapes.gov.br This process typically involves a recombinant version of this compound, designated DvnRV41, which is expressed from a synthetic gene in an Escherichia coli host system. asm.orgnih.gov The recombinant DvnRV41 is nearly identical to the native form but contains four additional amino acids at its N-terminus as a result of the specific enzymatic cleavage process used during its production. asm.org This recombinant version retains the antimicrobial activity of the original this compound. nih.gov

The core of the analysis involves introducing point mutations into the synthetic gene (dvnRV41) using Polymerase Chain Reaction (PCR). asm.org This technique allows for the substitution of a single DNA triplet, which in turn results in the replacement of a specific amino acid in the final peptide sequence. asm.org The mutations are strategically designed to target amino acids that are either highly conserved among class IIa bacteriocins or are unique to this compound, with a particular focus on the C-terminal region of the peptide. asm.orgnih.gov

Table 1: this compound Variants Created by Site-Directed Mutagenesis This table details the specific amino acid substitutions made in the recombinant this compound (DvnRV41) sequence to generate variants for structure-activity analysis.

| Variant Name | Original Residue | Position | Substituted Residue |

| W19F | Tryptophan | 19 | Phenylalanine |

| Q21S | Glutamine | 21 | Serine |

| A22G | Alanine | 22 | Glycine |

| S23Y | Serine | 23 | Tyrosine |

| V30F | Valine | 30 | Phenylalanine |

| L35F | Leucine | 35 | Phenylalanine |

| A38V | Alanine | 38 | Valine |

| P40V | Proline | 40 | Valine |

Data sourced from Rihakova et al., 2009. asm.org

Impact of Point Mutations on Antimicrobial Activity

The antimicrobial activity of the engineered this compound variants was systematically evaluated against various indicator bacteria, including Listeria monocytogenes EGDe and Enterococcus faecalis JH2-2. asm.orgnih.gov The primary finding from these analyses was that all created variants exhibited reduced antimicrobial activity compared to the parent DvnRV41 peptide. asm.orgnih.gov This underscores the critical role of the original amino acid residues in maintaining the high potency of this compound.

The degree of activity reduction varied significantly depending on the specific mutation. asm.org The impact of these substitutions was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the growth of the target microorganism. For L. monocytogenes, the MICs for the variants increased by factors ranging from 10 to 200, indicating a substantial loss of potency. asm.org

Notably, the S23Y variant, where serine was replaced by tyrosine at position 23, was the least affected, showing only a moderate decrease in activity. asm.org Conversely, mutations such as W19F (Tryptophan to Phenylalanine at position 19) and Q21S (Glutamine to Serine at position 21) resulted in a dramatic loss of function. asm.org The tryptophan residues, in particular, have been shown to be crucial for inhibitory activity. nih.gov The activities of other variants were moderately reduced, following the order of L35F > V30F = A38V > P40V > A22G > W19F = Q21S. asm.org

Table 2: Antimicrobial Activity of this compound Variants This table summarizes the Minimum Inhibitory Concentration (MIC) in nanomoles (nM) of recombinant this compound (DvnRV41) and its variants against two bacterial strains. A higher MIC value indicates lower antimicrobial activity.

| Peptide | MIC (nM) vs. Listeria monocytogenes EGDe | MIC (nM) vs. Enterococcus faecalis JH2-2 |

| DvnRV41 (Parent) | 0.5 | 4 |

| W19F | 100 | 120 |

| Q21S | 100 | 120 |

| A22G | 80 | 100 |

| S23Y | 5 | 20 |

| V30F | 40 | 60 |

| L35F | 20 | 40 |

| A38V | 40 | 80 |

| P40V | 60 | 80 |

Data sourced from Rihakova et al., 2009. asm.org

Mechanism of Antimicrobial Action of Divercin V41

Pore Formation and Membrane Disruption by Class IIa Bacteriocins

The primary mode of action for class IIa bacteriocins, including Divercin V41, is the formation of pores in the cytoplasmic membrane of target organisms. asm.orgresearchgate.netnih.gov This process begins with an initial electrostatic attraction between the cationic bacteriocin (B1578144) molecule and the negatively charged phospholipids (B1166683) of the bacterial membrane. researchgate.netnih.gov Following this initial binding, the bacteriocin undergoes a conformational change to insert itself into the membrane.

The structure of class IIa bacteriocins is crucial to this function. They typically consist of two distinct domains: a conserved, hydrophilic N-terminal region and a more variable, hydrophobic or amphiphilic C-terminal region. researchgate.netnih.govmdpi.comsaccosystem.com The proposed mechanism involves the N-terminal domain, which contains a conserved YGNGV motif, binding specifically to a receptor on the target cell surface. mdpi.comasm.org Subsequently, the C-terminal amphiphilic α-helical domain penetrates the hydrophobic core of the membrane. nih.govmdpi.comnih.gov This insertion disrupts the membrane's integrity, leading to the formation of hydrophilic pores. nih.govmdpi.com The formation of these pores increases the permeability of the membrane, causing an uncontrolled efflux of essential intracellular components such as ions and amino acids, and ultimately results in cell death. researchgate.netmdpi.comresearchgate.net

Receptor Recognition and Binding Mechanisms

The lethality of class IIa bacteriocins is not due to random membrane disruption but is a receptor-mediated process, which accounts for their specific activity against certain bacterial species. nih.govasm.org

Extensive research has identified the mannose phosphotransferase system (Man-PTS) as the specific receptor for class IIa bacteriocins on the membrane of sensitive bacteria. asm.orgasm.orgresearchgate.netresearchgate.net The Man-PTS is a complex sugar transport system responsible for the uptake and phosphorylation of mannose and glucose. asm.orgbiorxiv.org It is composed of four main structural domains: two membrane-integrated proteins, IIC and IID, and two cytoplasmic or peripherally associated proteins, IIA and IIB. asm.orgmdpi.com

Studies have demonstrated that the IIC and IID components are essential for bacteriocin sensitivity. asm.orgmdpi.com Specifically, a particular extracellular loop on the IIC protein has been identified as the primary determinant for the specific recognition by class IIa bacteriocins. mdpi.comasm.orgmdpi.com The initial interaction occurs when the N-terminal β-sheet domain of the bacteriocin binds to this extracellular loop of the IIC subunit. mdpi.commdpi.com This specific binding event is the critical first step that precedes membrane insertion and pore formation. mdpi.com It is the variation in the Man-PTS proteins among different bacterial species that confers the specific targeting and spectrum of activity for these bacteriocins. asm.org

| Man-PTS Component | Location | Role in Bacteriocin Action |

| IIA | Cytoplasmic | Part of the phosphotransfer cascade; not directly involved in initial recognition. asm.org |

| IIB | Cytoplasmic/Membrane-associated | Part of the phosphotransfer cascade; not directly involved in initial recognition. asm.org |

| IIC | Integral Membrane Protein | Contains the extracellular loop that serves as the primary binding site and specificity determinant for class IIa bacteriocins. mdpi.comasm.orgmdpi.com |

| IID | Integral Membrane Protein | Works in conjunction with IIC to form the functional receptor complex required for bacteriocin sensitivity. asm.orgmdpi.com |

The interaction between this compound and its target cell is thought to elicit an "all-or-none" response. saccosystem.com This concept suggests that the binding of the bacteriocin to its receptor is the decisive step that commits the cell to eventual lysis. The conserved N-terminal domain of this compound is believed to be responsible for this receptor recognition and the triggering of the all-or-none lethal action. saccosystem.com

In contrast, the C-terminal domain's role is primarily in membrane anchoring and determining the potency of the antimicrobial effect. saccosystem.comnih.gov After the initial, specific binding mediated by the N-terminus, the hydrophobic C-terminal region inserts into the membrane, securing the bacteriocin and facilitating the pore formation that leads to cell death. asm.orgsaccosystem.com The variability in this C-terminal domain among different class IIa bacteriocins is thought to influence the intensity of their respective antagonistic responses. saccosystem.com

Role of the Mannose Phosphotransferase System (Man-PTS)

Cellular Effects on Target Microorganisms

The formation of pores in the cell membrane by this compound triggers a cascade of detrimental effects within the target microorganism, leading to a rapid cessation of vital cellular functions and, ultimately, death. asm.org

One of the immediate and most critical consequences of pore formation by class IIa bacteriocins is the dissipation of the proton motive force (PMF). researchgate.netasm.orgnih.gov The PMF is an electrochemical gradient of protons (H+) across the cytoplasmic membrane, which is essential for cellular energy transduction. unige.chfiveable.me It comprises two components: a chemical potential difference (ΔpH) and an electrical potential difference (ΔΨ). unige.chresearchgate.net By creating unregulated channels through the membrane, this compound allows for the leakage of protons and other ions, which collapses this vital gradient. researchgate.netresearchgate.net The loss of the PMF cripples the cell's ability to perform essential functions that rely on it, most notably the synthesis of ATP. nih.govfiveable.me

Following the collapse of the proton motive force, a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP) is observed. asm.orgnih.govasm.org This ATP depletion is a direct consequence of the membrane damage. The cell expends significant amounts of its existing ATP reserves in a futile attempt to pump out ions and restore the proton motive force. oup.com Furthermore, the dissipation of the PMF halts the activity of ATP synthase, the enzyme that uses the proton gradient to generate ATP, thereby cutting off the primary means of energy production. fiveable.meoup.com The combined effect of accelerated ATP consumption and the cessation of its synthesis leads to a swift exhaustion of the cell's energy stores, resulting in the shutdown of all metabolic activities and cell death. asm.orgnih.gov

| Cellular Effect | Mechanism | Consequence for Target Cell |

| Dissipation of Proton Motive Force (PMF) | Uncontrolled efflux of protons and ions through bacteriocin-formed pores in the cell membrane. researchgate.netasm.org | Halts ATP synthesis and other PMF-dependent transport and metabolic processes. nih.govfiveable.me |

| Depletion of Intracellular ATP | Cessation of ATP synthesis by ATP synthase and increased ATP hydrolysis in an attempt to restore ionic balance. oup.com | Loss of cellular energy currency, leading to cessation of all metabolic functions and cell death. asm.orgasm.org |

Leakage of Intracellular Components

The primary mechanism by which this compound exerts its antimicrobial effect is through the permeabilization of the target cell's cytoplasmic membrane. nih.gov This action is characteristic of class IIa bacteriocins, which are known to form pores in the membranes of susceptible bacteria. nih.govoup.commdpi.com The formation of these pores disrupts the membrane's integrity, leading to the uncontrolled leakage of essential intracellular components. researchgate.netnih.govnih.gov

The process begins with the binding of this compound to the target cell, a step often mediated by specific receptors like the mannose phosphotransferase system (Man-PTS). mdpi.comresearchgate.net Following receptor recognition, the C-terminal domain of the bacteriocin inserts into the hydrophobic core of the cell membrane, initiating pore formation. mdpi.comnih.gov This disruption leads to the efflux of various low-molecular-weight molecules and ions from the cytoplasm. nih.gov

Research has specifically identified the leakage of several key components from susceptible cells, such as Listeria monocytogenes, upon exposure to class IIa bacteriocins like this compound:

Ions: A primary and rapid consequence of pore formation is the leakage of intracellular ions, such as potassium (K+). nih.govresearchgate.netasm.org This efflux disrupts the crucial ionic gradients across the cell membrane. researchgate.net

Adenosine Triphosphate (ATP): Studies have documented a rapid depletion of intracellular ATP. nih.govmdpi.com This loss can be attributed to direct leakage through the newly formed pores and the cell's increased expenditure of ATP in a futile attempt to restore its membrane potential. researchgate.netresearchgate.net Some research on the closely related pediocin PA-1 has shown a corresponding increase in extracellular ATP, providing direct evidence of its leakage. researchgate.net

Inorganic Phosphate (B84403) (Pi): The efflux of inorganic phosphate from the cytoplasm has also been observed, which can hamper the cell's ability to produce ATP. mdpi.comresearchgate.net

Amino Acids: The pores are also permeable to other small molecules, including amino acids, leading to their depletion from the intracellular pool. nih.govasm.org

The collective loss of these vital components collapses the proton motive force, halts essential energy-dependent cellular processes like replication and protein synthesis, and ultimately results in cell death. nih.govmdpi.commdpi.com Some evidence suggests that the formation of a large toroidal pore can lead to the leakage of even larger intracellular components, ensuring the bactericidal effect. nih.gov

Research Findings on Intracellular Component Leakage by Class IIa Bacteriocins

| Leaked Component | Target Organism Example | Observed Effect |

| Ions (e.g., K+) | Listeria monocytogenes | Efflux of ions, leading to dissipation of membrane potential. nih.govresearchgate.netasm.org |

| ATP | Listeria monocytogenes | Rapid depletion of intracellular ATP pools. nih.govmdpi.comasm.org |

| Inorganic Phosphate | Listeria monocytogenes | Efflux from the cytoplasm. mdpi.comresearchgate.net |

| Amino Acids | Listeria monocytogenes | Leakage of various amino acids from the cell. nih.govasm.org |

Antimicrobial Spectrum and Efficacy Studies of Divercin V41

Range of Inhibitory Activity Against Gram-Positive Bacteria

Divercin V41, a class IIa bacteriocin (B1578144) produced by Carnobacterium divergens V41, demonstrates a notable spectrum of activity, primarily targeting Gram-positive bacteria. nih.govugent.be As a member of the pediocin-like family of bacteriocins, its inhibitory action is selective, affecting various species within this group. scispace.comnih.gov Research has documented its effectiveness against genera such as Enterococcus, Pediococcus, and Leuconostoc. nih.gov The mechanism of this selective activity is linked to the targeting of the mannose phosphotransferase system (manPTS) present in the cell membrane of susceptible Gram-positive bacteria. scispace.com Most bacteriocins produced by lactic acid bacteria (LAB) are known to be active primarily against Gram-positive bacteria, and this compound is a characteristic example of this group. ugent.be

Specific Activity Against Listeria monocytogenes

The most prominent and extensively studied antimicrobial feature of this compound is its potent and specific inhibitory action against Listeria monocytogenes. ugent.benih.govresearchgate.net This foodborne pathogen is a primary target for this compound, and numerous studies have confirmed its high antilisterial activity both in laboratory media and food models. ugent.bescielo.br The bactericidal effect is attributed to the production of this compound by its host bacterium, C. divergens V41. nih.govresearchgate.net Experiments using a mutant strain of C. divergens V41 that is unable to produce the bacteriocin (divercin-) showed no inhibition of L. monocytogenes growth, confirming that the antimicrobial effect is directly due to this compound and not merely nutritional competition. nih.govresearchgate.net This specific and strong activity has positioned this compound as a significant subject of research for applications in food safety. nih.gov

In Vitro Efficacy Assessments

The effectiveness of this compound has been quantified through various in vitro assessments. Standard laboratory methods, such as the agar (B569324) diffusion test, are commonly used to demonstrate its inhibitory properties against sensitive indicator strains like Listeria innocua. nih.gov In these tests, the bacteriocin activity is often expressed in arbitrary units per milliliter (AU/ml), defined as the reciprocal of the highest dilution that still results in a clear zone of growth inhibition. nih.gov

Further studies have determined the Minimum Inhibitory Concentrations (MICs) of this compound and its recombinant variants against different strains of L. monocytogenes. For instance, supernatants from divercin-producing C. divergens V41 cultures effectively inhibit the growth of L. monocytogenes strains Scott A and LO28, an effect not observed with non-producing mutant strains. portlandpress.com The purity and activity of recombinant this compound (DvnRV41) and its variants have been rigorously checked using methods like high-performance liquid chromatography and mass spectrometry to ensure accurate efficacy assessments. ugent.be

Interactive Table: In Vitro Activity of this compound and its Producing Strain

| Assay Type | Target Organism | Producing Strain / Peptide | Observation / Result | Reference(s) |

|---|---|---|---|---|

| Agar Diffusion Test | Listeria innocua F | C. divergens V41 | Inhibition zone observed | nih.gov |

| Broth Culture Inhibition | L. monocytogenes Scott A & LO28 | C. divergens V41 (div+) | Growth inhibited | portlandpress.com |

| Broth Culture Inhibition | L. monocytogenes Scott A & LO28 | C. divergens V41C9 (div-) | No inhibition observed | portlandpress.com |

Synergistic Effects with Other Antimicrobial Agents

The potential of this compound can be enhanced when used in combination with other antimicrobial compounds. Research has indicated that this compound exhibits a synergistic effect with other agents, broadening its spectrum of activity and efficacy. nih.govscielo.br This strategy of using combination therapies is a promising approach to combatting pathogenic bacteria, as it can lower the required concentration of each agent and potentially reduce the development of resistance. researchgate.net

Combination with Nisin and Polymyxins

A notable example of synergy is the combination of this compound with nisin and/or polymyxins. nih.govscielo.brscilit.com While detailed mechanistic studies on the specific interaction between this compound and these compounds are limited, a review of its activity has explicitly mentioned this synergistic effect. nih.govscielo.br Generally, the synergy between bacteriocins and agents like polymyxins against Gram-negative bacteria is thought to occur because the polymyxin (B74138) disrupts the integrity of the bacterial outer membrane. dntb.gov.ua This disruption allows the bacteriocin, which might otherwise be blocked, to access its target on the inner membrane. dntb.gov.ua The combination of nisin and polymyxin B has been shown to be effective against various Gram-negative pathogens, and similar principles may apply to combinations involving this compound. dntb.gov.ua

In Vivo Efficacy Studies in Animal Models

The antilisterial activity of this compound has been validated in live animal models, demonstrating its potential effectiveness beyond laboratory settings. researchgate.netscilit.com These studies provide critical evidence of the bacteriocin's ability to function and retain its activity within a complex biological system. scilit.com Research has focused on the use of recombinant this compound (DvnRV41) and its structural variants to assess their capacity to reduce pathogenic bacterial loads in vivo. researchgate.netscilit.com

Reduction of Listeria monocytogenes Growth in Murine Models

Specific in vivo studies have been conducted using murine models to evaluate the efficacy of this compound against Listeria monocytogenes. In a key study, mice were challenged intravenously with L. monocytogenes EGDe and subsequently treated with recombinant this compound (DvnRV41). researchgate.net The treatment was administered either before (pre-challenge) or after (post-challenge) the bacterial infection to assess both protective and therapeutic potential.

The results demonstrated that DvnRV41 significantly reduced the growth of L. monocytogenes EGDe. researchgate.net The highest level of antagonism was observed with DvnRV41 administered after the infection, which caused a 5.3-log10 reduction in the viable bacterial count in the spleen compared to the control group. researchgate.net Even when administered before the infection, the peptide was active, causing a 3.1-log10 reduction. researchgate.net These findings confirm that the peptide retains its activity in vivo and can effectively control the proliferation of L. monocytogenes. researchgate.net

Interactive Table: In Vivo Efficacy of Recombinant this compound (DvnRV41) in Murine Model

| Treatment Group | Peptide | Timing of Administration | Log₁₀ CFU Reduction (in Spleen) | Reference(s) |

|---|---|---|---|---|

| 1 | DvnRV41 | 30 min Post-Infection | 5.3 | researchgate.net |

| 2 | DvnRV41 | 15 min Pre-Infection | 3.1 | researchgate.net |

| 3 | Q21S variant | Post-Infection | 3.15 | |

| 4 | A22G variant | Post-Infection | 3.11 |

Assessment of Recombinant this compound Variants In Vivo

The in vivo efficacy of recombinant this compound (DvnRV41) and its structural variants has been evaluated to understand their potential as antimicrobial agents in a living system. nih.gov Studies have focused on their activity against the pathogenic bacterium Listeria monocytogenes, a primary target for class IIa bacteriocins. nih.govasm.org

Research in this area has provided the first in vivo data for structural variants of a class IIa bacteriocin, confirming the importance of specific amino acid residues for the peptide's antilisterial activity. nih.govasm.org In these studies, BALB/c mice were challenged intravenously with Listeria monocytogenes EGDe to assess the ability of DvnRV41 and its variants to reduce the bacterial load in the spleen. nih.govnih.gov

The recombinant divercin, DvnRV41, possesses four additional amino acids (Alanine-Methionine-Aspartic Acid-Proline) on its N-terminus compared to the wild-type version, a result of the purification process from Escherichia coli. asm.org The variants assessed in vivo included W19F, Q21S, A22G, and P40V, which were created to probe structure-function relationships. asm.orgnih.gov

Prior to in vivo testing, the Minimum Inhibitory Concentrations (MICs) of the recombinant bacteriocin and its variants were determined against L. monocytogenes EGDe, demonstrating that DvnRV41 was the most active peptide in vitro. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of DvnRV41 and Its Variants against Listeria monocytogenes EGDe *

| Peptide | Amino Acid Modification | MIC (µg/ml) nih.gov |

|---|---|---|

| DvnRV41 | None | 0.03-0.15 |

| Variant 1 | W19F | 15.77-31.54 |

| Variant 2 | Q21S | 10.98-21.96 |

| Variant 3 | A22G | ≤8.63 |

In the in vivo model, the peptides were administered to mice both before (pre-challenge) and after (post-challenge) infection with L. monocytogenes. nih.gov The results showed that all tested peptides retained antilisterial activity in vivo and were capable of reducing the bacterial count in the spleens of infected mice compared to control groups. asm.orgnih.gov

DvnRV41 demonstrated the highest level of antagonism against L. monocytogenes. nih.gov Interestingly, the structural variants Q21S and A22G also showed potent activity in vivo, achieving significant reductions in bacterial counts despite exhibiting higher MICs in vitro. nih.gov Specifically, the Q21S and A22G variants resulted in CFU count reductions of 3.15 and 3.11 log10 CFU, respectively, when administered post-challenge. nih.gov The lowest reduction in bacterial load was observed with the W19F variant. asm.org

These findings underscore that class IIa bacteriocins and their engineered variants can maintain their antimicrobial efficacy in a complex in vivo environment. asm.orgnih.gov The demonstrated activity of these structural variants highlights that in vitro activity (MIC) does not always directly correlate with in vivo potency, and confirms that specific amino acid residues are critical for function. nih.gov

Table 2: In Vivo Efficacy of DvnRV41 and Variants against L. monocytogenes in Mice (Post-Challenge Administration) *

| Treatment Group (Peptide) | Mean Spleen Bacterial Count (log10 CFU) | Reduction vs. Control (log10 CFU) | Spleen Culture Conversion (Positive/Total) |

|---|---|---|---|

| Control (No Peptide) | 6.78 | N/A | 5/5 |

| DvnRV41 | 2.50 | 4.28 | 0/5 |

| W19F | 4.31 | 2.47 | 5/5 |

| Q21S | 3.63 | 3.15 | 2/5 |

| A22G | 3.67 | 3.11 | 2/5 |

| P40V | 3.93 | 2.85 | 4/5 |

Data derived from Rihakova et al. (2010). nih.gov

Heterologous Expression and Optimized Production of Divercin V41

Strategies for Enhanced Bacteriocin (B1578144) Yields

Enhancing the yield of recombinant bacteriocins like Divercin V41 involves a multi-faceted approach targeting various stages of its production. A primary strategy is the optimization of the expression host and vector system. frontiersin.org The use of E. coli strains specifically engineered to facilitate correct protein folding, such as the Origami™ (DE3) strains which have an oxidative cytoplasm allowing for disulfide bond formation, is crucial for producing active this compound. frontiersin.org

Another key strategy is overcoming codon bias. The genetic code of the native C. divergens V41 differs from the preferred codon usage of E. coli. nih.govresearchgate.net To address this, a synthetic gene for this compound (dvnRV41) was designed and constructed with codons optimized for high-level expression in E. coli. nih.govfrontiersin.orgresearchgate.net This approach not only enhances translation efficiency but also resolves issues of genetic instability observed with the native gene in the E. coli host. nih.gov

Furthermore, yields are significantly boosted by optimizing fermentation technology. Shifting from standard shake flask cultures to controlled bioreactor environments using batch and fed-batch fermentation methodologies allows for higher cell densities and, consequently, greater bacteriocin production. researchgate.netcore.ac.uknih.gov Fine-tuning culture conditions, including the concentration of the inducing agent, temperature, and pH, also plays a vital role in maximizing the final product yield. frontiersin.orgfrontiersin.orgneliti.com

Expression Systems in Escherichia coli

Escherichia coli is a widely used host for the heterologous production of bacteriocins due to its well-understood genetics and rapid growth. frontiersin.org For this compound, which requires disulfide bonds for its activity, specific E. coli K-12 strains like Origami (DE3)(pLysS) have been successfully employed. nih.govfrontiersin.org This strain possesses mutations in the thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor) genes, creating a more oxidative cytoplasmic environment that promotes the formation of necessary disulfide bonds. frontiersin.org

To achieve stable and optimal heterologous expression, a synthetic gene encoding the mature 43-amino-acid this compound was designed. nih.govnih.govresearchgate.net The native dvnV41 gene from C. divergens V41 was found to be genetically unstable when cloned in E. coli. nih.gov The synthetic gene, designated dvnRV41, was constructed by optimizing the codon usage to match that of highly expressed E. coli K-12 genes. nih.govresearchgate.net This synthetic gene was then cloned into an expression vector, pET-32b, under the control of the strong T7 RNA polymerase promoter, allowing for inducible, high-level expression of the recombinant protein. nih.govnih.gov This represents the first successful design and expression of a synthetic gene for a bacteriocin in the cytoplasm of E. coli. nih.gov

The recombinant this compound (DvnRV41) was expressed as a translational fusion protein. nih.govnih.gov The dvnRV41 gene was inserted into the pET-32b vector, which resulted in the DvnRV41 peptide being fused with a thioredoxin (Trx) tag, a hexahistidine ((His)6) tag, and an enterokinase cleavage site. nih.govcore.ac.ukethz.ch This fusion strategy offers several advantages. The thioredoxin partner protein enhances the solubility of the fusion protein, preventing the formation of inactive inclusion bodies and ensuring the DvnRV41 accumulates in a soluble, active form within the cell cytoplasm. nih.govresearchgate.net This approach also protects the recombinant bacteriocin from proteolytic degradation within the host cell. nih.gov The (His)6-tag is instrumental for a simplified, one-step purification process using affinity chromatography. nih.govcore.ac.uk

The expression of DvnRV41 is controlled by an inducible promoter, typically the T7 promoter, which is activated by Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govfrontiersin.org The concentration of IPTG is a critical parameter that must be optimized, as high concentrations can be toxic to the cells and impose a metabolic burden, which does not necessarily lead to higher yields. frontiersin.org For the production of DvnRV41 in E. coli Origami (DE3)(pLysS/pCR03), the IPTG concentration was varied from 0 to 2 mM. researchgate.netcore.ac.uknih.gov Research demonstrated that a concentration of 0.5 mM IPTG was optimal, providing a balance between high bacteriocin production and limited impact on cell growth. researchgate.netcore.ac.uknih.gov Other culture conditions such as temperature, pH, and media composition are also crucial for maximizing expression. frontiersin.orgfrontiersin.org For example, lower temperatures (e.g., 20-25°C) after induction can sometimes enhance the yield of soluble, functional proteins. neliti.com

| Parameter | Condition | Outcome | Reference |

| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Activates T7 promoter for gene expression | nih.gov |

| Optimal IPTG Concentration | 0.5 mM | High specific protein production with limited growth inhibition | researchgate.net, core.ac.uk, nih.gov |

| Host Strain | E. coli Origami (DE3)(pLysS) | Facilitates disulfide bond formation for active protein | frontiersin.org |

| Expression Vector | pET-32b with synthetic dvnRV41 gene | High-level expression as a soluble fusion protein | nih.gov, nih.gov |

Fusion Protein Expression (e.g., Thioredoxin Fusion)

Batch and Fed-Batch Fermentation Methodologies

To scale up the production of DvnRV41, controlled batch and fed-batch fermentation strategies in bioreactors have been implemented, yielding significantly better results than simple shake flask cultures. researchgate.netnih.gov In shake flask cultivation, the yield of DvnRV41 was approximately 18 mg/L with a final biomass of 1.54 g/L (cell dry weight). researchgate.netcore.ac.uk

Controlled batch cultures in a 2-L stirred tank reactor, with controlled pH (7.4) and aeration, increased the biomass to 2.70 g/L and the DvnRV41 yield to 30 mg/L. researchgate.netcore.ac.uknih.gov

A fed-batch strategy further enhanced these results dramatically. By feeding the culture with a concentrated glycerol (B35011) solution to maintain a steady growth rate and avoid substrate limitation, a much higher cell density was achieved. core.ac.uk This method resulted in a final biomass of 6.8 g/L and a DvnRV41 yield of 74 mg/L, which is among the highest reported yields for heterologously expressed bacteriocins. researchgate.netcore.ac.uknih.gov

| Cultivation Method | Biomass (g cdw/L) | Recombinant this compound Yield (mg/L) | Reference |

| Shake Flask | 1.54 ± 0.06 | 18 ± 1 | researchgate.net, core.ac.uk |

| Batch Culture | 2.70 ± 0.06 | 30 ± 2 | researchgate.net, core.ac.uk, nih.gov |

| Fed-Batch Culture | 6.8 ± 0.6 | 74 ± 5 | researchgate.net, core.ac.uk, nih.gov |

Purification Strategies for Recombinant this compound

The purification of DvnRV41 is facilitated by its expression as a (His)6-tagged fusion protein. nih.govcore.ac.uk The standard purification protocol involves several key steps.

First, the E. coli cells are harvested and lysed, typically by sonication, to release the soluble cytoplasmic contents, including the thioredoxin-(His)6-DvnRV41 fusion protein. nih.gov The clarified cell lysate is then loaded onto an Immobilized Metal Affinity Chromatography (IMAC) column, which contains nickel (Ni2+) ions that specifically bind to the (His)6-tag of the fusion protein. nih.govasm.orgresearchgate.net

After loading, the column is washed with buffers containing low concentrations of imidazole (B134444) (e.g., 10-60 mM) to remove non-specifically bound host cell proteins. nih.govcore.ac.uk The bound fusion protein is then eluted from the column using a high concentration of imidazole (e.g., 500 mM). nih.govcore.ac.uk

To obtain the pure DvnRV41 peptide, the thioredoxin fusion partner must be cleaved off. This is achieved through enzymatic cleavage using enterokinase or through acid cleavage, which targets a specific site engineered between the fusion tag and the DvnRV41 sequence. nih.govasm.orgcore.ac.uk Following cleavage, a second IMAC step can be performed. nih.govcore.ac.uk During this step, the cleaved DvnRV41, which no longer has the (His)6-tag, passes through the column in the flowthrough fraction, while the cleaved thioredoxin-(His)6 tag and any remaining uncleaved fusion protein are retained on the column. nih.govcore.ac.ukethz.ch This two-step IMAC process allows for the recovery of highly pure, active DvnRV41. nih.gov The final purity can be confirmed by methods such as SDS-PAGE and reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govasm.org

Mechanisms of Bacterial Resistance to Divercin V41

Development of Resistance in Target Organisms (e.g., Listeria monocytogenes, Enterococcus faecalis)

The emergence of bacterial variants resistant to Divercin V41 is a frequently observed phenomenon when susceptible strains are exposed to the bacteriocin (B1578144). microbiologyresearch.orgresearchgate.net Studies on Listeria monocytogenes have shown that resistant variants can arise with a frequency of approximately 3.5 × 10⁻⁵ when exposed to concentrations five times the minimum inhibitory concentration (MIC). nih.gov Once acquired, this resistance can be highly stable. For instance, a resistant L. monocytogenes variant showed no reversion to sensitivity even after 20 successive cultures in a medium free of this compound. microbiologyresearch.orgresearchgate.netnih.gov

This acquired resistance is often specific. A resistant L. monocytogenes variant, while demonstrating cross-resistance to other class IIa bacteriocins like piscicocins, remained sensitive to nisin, a lantibiotic bacteriocin with a different mode of action. microbiologyresearch.orgresearchgate.netnih.gov In some cases, the development of resistance is associated with a fitness cost; a resistant L. monocytogenes strain exhibited a growth rate that was 50% lower than its sensitive parent strain, and its MIC was 10,000 times higher. microbiologyresearch.orgresearchgate.net Both Listeria monocytogenes and Enterococcus faecalis are prominent target organisms where resistance development has been studied, revealing complex underlying mechanisms. asm.orgasm.org

Cell Envelope Modifications in Resistant Strains

The bacterial cell envelope is the primary site of interaction for this compound. Consequently, modifications to its structure are a key strategy for developing resistance. These changes can prevent the bacteriocin from reaching its target or binding effectively.

Low-level resistance to class IIa bacteriocins, including this compound, is often attributed to alterations in the composition of the cell membrane. nih.govmicrobiologyresearch.org This form of resistance typically results in a 2- to 4-fold increase in the MIC. nih.govmicrobiologyresearch.org In both Listeria and Enterococcus faecalis, changes in the membrane's fatty acid and phospholipid profiles are correlated with reduced susceptibility. nih.govnih.govscielo.br

A specific mechanism has been proposed in Enterococcus faecalis, where mutations in the glpQ gene are linked to this compound resistance. nih.gov The glpQ gene encodes a glycerophosphoryl diester phosphodiesterase, an enzyme involved in the degradation of phospholipids (B1166683). asm.org It is hypothesized that the inactivation of this gene alters the fatty acid and phospholipid composition of the cell membrane, thereby impeding the activity of the membrane-active bacteriocin. nih.gov

Role of Membrane Proteins and Receptors in Resistance Acquisition

High-level resistance to this compound is primarily achieved by altering or eliminating the specific membrane protein that acts as its receptor. This prevents the initial recognition and binding step required for the bacteriocin's lethal action.

The primary receptor for this compound and other class IIa bacteriocins is the mannose phosphotransferase (MPT) system, specifically the mannose permease component known as EIItMan. asm.orgunit.nonih.gov This protein complex is responsible for the transport and phosphorylation of sugars like mannose and glucose. researchgate.net High-level resistance, which can be up to 1000-fold greater than that of sensitive strains, is strongly correlated with the inactivation or lack of expression of the mptACD operon that encodes this permease. nih.govmicrobiologyresearch.org

The loss of EIItMan expression effectively removes the docking site for this compound, preventing it from permeabilizing the cell membrane. mdpi.com This mechanism has been identified in both Listeria monocytogenes and Enterococcus faecalis. nih.govmicrobiologyresearch.org The expression of the MPT system is itself a regulated process, often controlled by other genetic factors, which form an additional layer of the resistance mechanism. nih.govmicrobiologyresearch.orgasm.org

Genetic Basis of Resistance Development

The development of resistance to this compound is rooted in specific genetic changes, from point mutations to the altered expression of regulatory genes. These genetic modifications underpin the phenotypic changes observed in resistant strains, such as cell envelope alterations and receptor loss.

In Enterococcus faecalis, detailed studies have identified a set of genes whose inactivation leads to intermediate levels of resistance to this compound. nih.govmicrobiologyresearch.orgepdf.pub These genes provide insight into the complex regulatory networks that govern sensitivity to class IIa bacteriocins. Three key genes have been identified through the screening of insertional mutant libraries: rpoN, glpQ, and pde. asm.orgnih.govmicrobiologyresearch.org

rpoN : This gene encodes the alternative sigma factor σ⁵⁴ (sigma 54). This factor is a crucial transcriptional regulator that, in L. monocytogenes and E. faecalis, controls the expression of the mpt operon. asm.orgnih.govmicrobiologyresearch.org Inactivation of rpoN leads to a lack of mannose permease expression, resulting in high-level resistance. nih.govmicrobiologyresearch.org

glpQ : This gene encodes a glycerophosphoryl diester phosphodiesterase. As mentioned previously, its inactivation is believed to confer resistance by altering the membrane phospholipid composition. asm.orgnih.gov

pde : This gene encodes a protein with a putative phosphodiesterase function. asm.orgnih.govmicrobiologyresearch.org

The resistance conferred by mutations in these genes is graduated. Mutants in rpoN exhibit the highest level of resistance, followed by glpQ mutants, and then pde mutants, which show the lowest level of resistance among the three. asm.orgnih.govmicrobiologyresearch.org This resistance is specific to class IIa bacteriocins. nih.govmicrobiologyresearch.org A putative ortholog for glpQ has been identified in L. monocytogenes as lmo0052, and its inactivation was also shown to confer resistance. unit.no

Table of Genes in E. faecalis Associated with this compound Resistance

| Gene | Encoded Protein/Function | Level of Resistance Conferred |

|---|---|---|

| rpoN | Sigma factor σ⁵⁴ (regulates mpt operon) | High |

| glpQ | Glycerophosphoryl diester phosphodiesterase | Intermediate |

Cross-Resistance Patterns with Other Bacteriocins and Antibiotics

The development of resistance to this compound can sometimes confer resistance to other related bacteriocins, a phenomenon known as cross-resistance. However, this resistance does not typically extend to all other antimicrobial agents.

Research on a this compound-resistant variant of Listeria monocytogenes P revealed specific cross-resistance patterns. nih.govasm.org This resistant variant demonstrated resistance to other class IIa bacteriocins, namely piscicocin V1 and piscicocin SF668. nih.govasm.org This finding points to a shared mechanism of action or a common cellular target among these non-lantibiotic bacteriocins. asm.orgnih.gov

Interestingly, the this compound-resistant L. monocytogenes strain remained sensitive to nisin, a lantibiotic bacteriocin. nih.govasm.orgnih.gov This suggests that the mechanism of resistance to this compound is distinct from the pathways that confer resistance to lantibiotics, likely due to fundamental differences in their modes of action. asm.orgnih.gov

Furthermore, studies investigating the link between bacteriocin resistance and antibiotic resistance have shown that resistance to this compound in L. monocytogenes does not translate into resistance against a panel of tested antibiotics that act on different cellular targets. nih.gov This indicates that the mechanisms conferring resistance to this specific bacteriocin are separate from those that lead to conventional antibiotic resistance. nih.gov Similarly, in Enterococcus faecalis, resistance to this compound linked to specific gene mutations was found to be specific to class IIa bacteriocins. microbiologyresearch.orgnih.gov

Table 1: Cross-Resistance Profile of a this compound-Resistant Listeria monocytogenes Variant

| Antimicrobial Agent | Class | Resistance Status | Reference |

|---|---|---|---|

| Piscicocin V1 | Bacteriocin (Class IIa) | Resistant | nih.gov, asm.org |

| Piscicocin SF668 | Bacteriocin (Class IIa) | Resistant | nih.gov, asm.org |

| Nisin | Bacteriocin (Lantibiotic) | Sensitive | nih.gov, nih.gov, asm.org |

| Various Antibiotics | Multiple Classes | Sensitive | nih.gov |

Differential Protein Expression in Resistant Versus Wild-Type Strains

The development of resistance to this compound is accompanied by significant changes in the protein expression profile of the bacterial cell. These changes can be elucidated using techniques like two-dimensional gel electrophoresis (2-DE), which separates proteins based on their isoelectric point and molecular mass, allowing for a comparative analysis between sensitive (wild-type) and resistant strains.

A 2-DE study comparing a wild-type Listeria monocytogenes strain with its this compound-resistant variant (RV41) revealed clear differences in their protein patterns. nih.govasm.orgnih.gov In the proteome of the resistant variant, at least nine protein spots present in the sensitive strain had disappeared, while eight new spots were observed. nih.govnih.gov

Among the newly synthesized proteins in the resistant strain, one was identified as flagellin (B1172586), the primary component of the bacterial flagellum. nih.govasm.orgnih.gov However, further investigation showed no evidence of a direct interaction between flagellin and this compound. nih.govnih.gov This suggests that the increased synthesis of flagellin is likely an indirect consequence of broader changes in transcriptional regulation, possibly involving a sigma factor, rather than a direct mechanism of resistance. nih.govasm.orgnih.gov

Conversely, a particularly intense protein spot, identified as a non-heme iron-binding ferritin with strong similarities to Dps (DNA-binding proteins from starved cells), was present only in the sensitive wild-type strain and absent in the resistant variant. nih.govasm.orgnih.gov The loss of this protein in resistant cells may be linked to the regulatory modifications that confer the resistant phenotype. Some of the protein spots that disappeared in the resistant strain are thought to correspond to components of the mannose phosphotransferase system (PTS), which is the known receptor for class IIa bacteriocins on the cell surface. researchgate.net

In Enterococcus faecalis, studies have identified specific genes whose inactivation leads to this compound resistance. These include the rpoN gene, which encodes the alternative sigma factor σ54, and genes encoding a glycerophosphoryl diester phosphodiesterase (GlpQ) and another putative phosphodiesterase (PDE). microbiologyresearch.orgnih.govinrae.fr The level of resistance varied depending on the mutation, with the rpoN mutant showing the highest level of resistance. microbiologyresearch.orgnih.gov

Table 2: Notable Differential Protein/Gene Expression in this compound-Resistant Strains

| Organism | Protein/Gene | Change in Resistant Strain | Putative Role in Resistance | Reference |

|---|---|---|---|---|

| Listeria monocytogenes | Flagellin | Increased Expression / Newly Synthesized | Indirect effect of modified transcriptional regulation | nih.gov, nih.gov, asm.org |

| Listeria monocytogenes | Non-heme iron-binding ferritin (Dps-like) | Absent / Disappeared | Loss may be linked to regulatory changes conferring resistance | nih.gov, nih.gov, asm.org |

| Listeria monocytogenes | mptA cluster proteins (Mannose-PTS) | Absent / Disappeared | Loss of the bacteriocin's primary target/receptor | researchgate.net |

| Enterococcus faecalis | rpoN (encodes σ54) | Inactivated | Leads to high-level, specific resistance to class IIa bacteriocins | microbiologyresearch.org, nih.gov |

| Enterococcus faecalis | glpQ | Inactivated | Contributes to intermediate resistance | microbiologyresearch.org, inrae.fr, nih.gov |

| Enterococcus faecalis | pde | Inactivated | Contributes to intermediate resistance | microbiologyresearch.org, inrae.fr, nih.gov |

Comparative Research and Broader Implications

Comparative Analysis with Other Class IIa Bacteriocins (e.g., Pediocin PA-1, Enterocin (B1671362) A)

Divercin V41, a class IIa bacteriocin (B1578144) produced by Carnobacterium divergens V41, shares significant structural and functional homology with other prominent members of this group, such as Pediocin PA-1 and Enterocin A. nih.govresearchgate.netmicrobiologyresearch.org These bacteriocins are particularly noted for their potent anti-listerial activity, a characteristic feature of the class IIa or pediocin-like bacteriocins. asm.orgoup.com

A key distinguishing feature of this compound, Pediocin PA-1, and Enterocin A is the presence of two disulfide bonds, in contrast to many other class IIa bacteriocins that possess only one. nih.govasm.org The first disulfide bond is located in the conserved N-terminal region, a hallmark of all class IIa bacteriocins, while the second is found in the more variable C-terminal domain. nih.govasm.org This second disulfide bridge is believed to contribute to a more stable structure of the C-terminal region, which may be linked to their enhanced antimicrobial potency, particularly at elevated temperatures. asm.orgnih.govasm.org Studies have indicated that class IIa bacteriocins with two disulfide bridges exhibit significantly higher activity compared to those with a single bridge. nih.govnih.gov

The amino acid sequence of this compound shows considerable homology with both Pediocin PA-1 and Enterocin A. nih.govresearchgate.netmicrobiologyresearch.org Sequence comparisons have revealed high consensus (90%) in hydrophobic residues like glycine (B1666218) and isoleucine, amphipathic residues such as tyrosine and tryptophan, and charged residues like glutamic acid. plos.orgplos.orgbiorxiv.org However, variations in the less conserved C-terminal region are thought to be responsible for differences in their target cell specificity. oup.com For instance, while all three are highly effective against Listeria, their activity spectrum against other bacteria can vary.

Below is a comparative table of the biochemical characteristics of this compound, Pediocin PA-1, and Enterocin A.

| Characteristic | This compound | Pediocin PA-1 | Enterocin A |

|---|---|---|---|

| Producing Strain | Carnobacterium divergens V41 | Pediococcus acidilactici | Enterococcus faecium |

| Number of Amino Acids | 43 | 44 | 47 |

| Molecular Mass (Da) | 4509 | 4627 | 4829 |

| Number of Disulfide Bridges | 2 | 2 | 2 |

| Gene Location | Chromosome | Plasmid | Chromosome |

This compound as a Model for Class IIa Bacteriocin Research

This compound serves as an excellent model for studying class IIa bacteriocins due to its unique structural and genetic features. researchgate.net Its status as a two-disulfide-bond bacteriocin with high potency makes it an interesting subject for structure-function relationship studies. asm.org

The genetic organization of the this compound operon (dvn) presents a notable deviation from the typical arrangement seen in other class IIa bacteriocins. asm.orgmdpi.com While most class IIa bacteriocin genes are located on plasmids, the genes for this compound are found on the chromosome. asm.orgmdpi.com The dvn locus includes the structural gene (dvnA), genes for two immunity-like proteins, an ATP-dependent transporter, and a two-component signal-transducing system. nih.govresearchgate.netmicrobiologyresearch.orgmdpi.com Interestingly, the arrangement of the histidine protein kinase (HPK) and response regulator (RR) genes in the dvn locus resembles that of lantibiotic operons, suggesting potential gene rearrangements and offering insights into the evolution of bacteriocin gene clusters. mdpi.com This unusual genetic organization makes this compound a valuable model for investigating the regulation of bacteriocin production. asm.orgmdpi.com

Furthermore, the presence of two disulfide bonds, with the second one stabilizing the C-terminal hairpin structure, provides a platform to investigate the role of this structural element in the activity, stability, and specificity of class IIa bacteriocins. asm.orgmdpi.com

Potential for Applications in Biopreservation and Antimicrobial Research

This compound has demonstrated significant potential as a biopreservative, particularly in the food industry, due to its strong inhibitory activity against foodborne pathogens like Listeria monocytogenes. asm.orgifremer.frifremer.frmdpi.com Its effectiveness has been studied in various food models, most notably in seafood products such as cold-smoked salmon. ifremer.frifremer.frsci-hub.se

The application of Carnobacterium divergens V41, the producing strain of this compound, has been shown to control the growth of L. monocytogenes in cold-smoked salmon during refrigerated storage. ifremer.fr In some studies, the bacteriocin exhibited a rapid bactericidal effect, although this effect could diminish over extended storage periods. ifremer.fr The use of the bacteriocin-producing strain as a protective culture has shown promise in maintaining low levels of L. monocytogenes without negatively impacting the sensory qualities of the product. ifremer.fr

The following table summarizes the application of this compound in food biopreservation research:

| Food Model | Target Pathogen | Key Findings | Reference |

|---|---|---|---|

| Cold-Smoked Salmon | Listeria monocytogenes | Inoculation with C. divergens V41 maintained L. monocytogenes at initial low levels for 28 days at 4°C and 8°C. | ifremer.fr |

| Cold-Smoked Salmon | Listeria monocytogenes | Crude extract of this compound showed a rapid bactericidal effect during the first week of storage. | ifremer.fr |

| Sterile Cold-Smoked Salmon Blocks | Listeria monocytogenes | C. divergens V41 was the most efficient among three tested strains in maintaining low levels of L. monocytogenes. | sci-hub.se |

Beyond food preservation, the potent and specific antimicrobial activity of this compound makes it a subject of interest in broader antimicrobial research. oup.com The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents, and bacteriocins like this compound represent a promising avenue of investigation.

Implications for Understanding Antimicrobial Peptide Functionality

Research on this compound has significant implications for the broader understanding of antimicrobial peptide (AMP) functionality, particularly within the class IIa bacteriocin family. researchgate.netasm.org The distinct two-domain structure of class IIa bacteriocins, with a conserved N-terminal region and a variable C-terminal region, is a key area of study. nih.gov

The N-terminal domain, containing the conserved YGNGV motif and a disulfide bond, is primarily involved in binding to the target cell membrane. nih.gov The C-terminal domain is then responsible for pore formation, leading to cell death. nih.gov Studies on this compound have reinforced the critical role of the C-terminal region in its antimicrobial activity. nih.gov Enzymatic cleavage of this compound has shown that the C-terminal fragment retains activity, while the N-terminal fragment is inactive. researchgate.net

The presence of the second disulfide bond in the C-terminus of this compound is crucial for its high potency. asm.orgnih.gov Reduction of the disulfide bonds results in a loss of inhibitory activity, highlighting the importance of the peptide's three-dimensional structure for its function. nih.gov Site-directed mutagenesis studies on this compound have further elucidated the roles of specific amino acid residues in its activity, providing valuable insights into the structure-activity relationships of class IIa bacteriocins. asm.orgnih.gov These studies contribute to a deeper understanding of how these peptides interact with and disrupt bacterial membranes, which is fundamental for the rational design of novel and more effective antimicrobial agents. asm.org

Advanced Methodologies and Techniques in Divercin V41 Research

Molecular Cloning and Gene Sequencing

Initial research into Divercin V41, produced by Carnobacterium divergens V41, involved the cloning and sequencing of its structural gene. microbiologyresearch.org Early attempts to clone the native gene encoding this compound (dvnV41) from C. divergens V41 using PCR were unsuccessful, reportedly due to DNA instability. nih.gov To overcome this, researchers designed a DNA probe based on the N-terminal sequence of the purified peptide. microbiologyresearch.orgnih.gov This probe was used to identify and clone a 6 kb chromosomal fragment that contained the this compound structural gene, designated dvnA. microbiologyresearch.orgnih.gov

Subsequent sequencing of this fragment revealed that this compound is synthesized as a 66-amino-acid pre-bacteriocin. microbiologyresearch.orgnih.govresearchgate.net This precursor includes a 23-residue N-terminal extension that is cleaved off to produce the mature, active 43-amino-acid peptide. microbiologyresearch.orgnih.govresearchgate.net The genomic analysis also identified other putative proteins typical of bacteriocin (B1578144) operons within the fragment, such as an ATP-dependent transporter. microbiologyresearch.orgnih.govresearchgate.net

For research involving recombinant production and protein engineering, a synthetic gene for this compound was constructed. nih.govnih.gov The DNA sequence of this synthetic gene, named dvnRV41, was designed using the codon usage of E. coli K-12 to ensure optimal expression in a heterologous host. nih.gov The nucleotide sequence of the cloned synthetic DNA was confirmed by the dideoxynucleotide chain termination method using an automated sequencer. nih.gov

The table below lists the oligonucleotide primers used for the construction of the synthetic dvnRV41 gene. nih.gov

| Primer Name | Sequence (5' to 3') | Purpose |

| P1 | GATCCAAAAAGTTATTGGTAAATATGGTAACGGTGTTAAATGCTGC | Sense strand oligonucleotide |

| P2 | GATTGGAGTTTCTGGTTCTTCTGTTAAATCTTCTCATGTTGTTGCTGC | Sense strand oligonucleotide |

| P3 | GTTTGGTACCCATTCTTGGAAATGTTCTTCTTGA | Sense strand oligonucleotide |

| P4 | AGCTTCAAGAAGAACATTTCCAAGAATGGGTACCAAAC | Antisense strand oligonucleotide |

| P5 | AGCAGCAACAACATGAGAAGATTTAACAGAAGAACCAGAAACTCCAAT | Antisense strand oligonucleotide |

| P6 | GCAGCATTAACACCGTTACCATATTTACCAATAACTTTTT | Antisense strand oligonucleotide |

Data sourced from Richard et al. (2004). nih.gov

Site-Directed Mutagenesis and Protein Engineering

To investigate the structure-activity relationships of this compound, particularly the role of specific amino acids in its high antilisterial activity, site-directed mutagenesis has been employed. nih.govasm.org This protein engineering technique allows for the introduction of precise point mutations into the peptide's sequence. patsnap.com By creating variants with single amino acid substitutions, researchers can assess the contribution of individual residues to the bacteriocin's function. nih.govasm.orgpatsnap.com

In one study, eight different variants of recombinant this compound (DvnRV41) were generated. nih.govasm.org The mutations targeted residues that are either conserved across class IIa bacteriocins or are specific to this compound, with a focus on the C-terminal region. nih.govasm.org The goal was to understand the structural basis for this compound's potent activity. nih.govasm.org Each amino acid was replaced by another with a similar polarity to maintain local chemical properties. asm.org The resulting variants were then expressed, purified, and tested for antibacterial activity, which was found to be lower than the wild-type recombinant peptide in all cases. nih.govasm.org

The table below summarizes the variants of DvnRV41 created through site-directed mutagenesis. asm.org

| Variant | Original Residue | Substituted Residue | Location/Domain |

| W19F | Tryptophan (Trp) | Phenylalanine (Phe) | N-terminal domain |

| Q21S | Glutamine (Gln) | Serine (Ser) | C-terminal domain |

| A22G | Alanine (Ala) | Glycine (B1666218) (Gly) | C-terminal domain |

| S23Y | Serine (Ser) | Tyrosine (Tyr) | C-terminal domain |

| V30F | Valine (Val) | Phenylalanine (Phe) | C-terminal domain |

| L35F | Leucine (Leu) | Phenylalanine (Phe) | C-terminal domain |

| A38V | Alanine (Ala) | Valine (Val) | C-terminal domain |

| P40V | Proline (Pro) | Valine (Val) | C-terminal domain |

Data sourced from Richard et al. (2006). asm.org

Heterologous Expression Systems (e.g., E. coli Origami)

To overcome low yields from the native producer and to facilitate purification and engineering, heterologous expression systems have been developed for this compound. asm.orgcore.ac.uk The most prominently used system is the Escherichia coli K-12 strain Origami (DE3)(pLysS). nih.govnih.govasm.orgcore.ac.uk This strain is specifically engineered to have mutations that allow for the formation of disulfide bonds in the cytoplasm, which is crucial for the activity of this compound as it contains two such bonds. nih.govasm.org